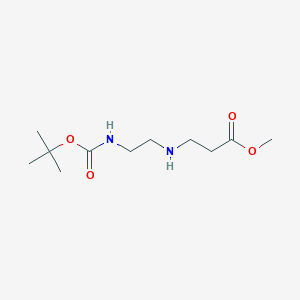

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

Description

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate is a Boc-protected amine derivative featuring a methyl ester, an ethylamino linker, and a tert-butoxycarbonyl (Boc) group. This compound is structurally designed to balance stability (via Boc protection) and reactivity (via the ethylamino and ester functionalities), making it a versatile intermediate in organic synthesis, particularly in peptide coupling and drug discovery .

Properties

IUPAC Name |

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)13-8-7-12-6-5-9(14)16-4/h12H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXAVZNGKMUOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate typically involves the reaction of methyl 3-aminopropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Methyl 3-aminopropanoate+tert-butoxycarbonyl chloride→Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The tert-butoxycarbonyl group can be removed using acids such as trifluoroacetic acid, yielding the free amine.

Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid is commonly used for removing the Boc group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Hydrolysis: Methyl 3-aminopropanoic acid.

Deprotection: 3-((2-aminoethyl)amino)propanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays and diagnostic applications.

Material Science: Applied in the synthesis of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate largely depends on its role in a given reaction. In peptide synthesis, for example, the Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The molecular targets and pathways involved vary based on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and applications of Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate with related compounds:

Key Findings:

Functional Group Impact: Ethoxy vs. Ethylamino: Ethoxy derivatives (e.g., Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate) exhibit reduced nucleophilicity compared to ethylamino-linked compounds, affecting their reactivity in amine-coupling reactions . Carboxylic Acid vs. Ester: Carboxylic acid derivatives (e.g., 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid) are more hydrophilic and acidic, favoring aqueous-phase reactions but limiting ester-based applications .

Steric and Electronic Effects :

- Di-Boc protection (e.g., Compound 2A) increases steric hindrance, which can impede reaction kinetics but enhance stability against premature deprotection .

- Aromatic substituents (e.g., pyridinyl or hydroxyphenyl groups) introduce electronic conjugation and coordination sites, broadening utility in catalysis or photophysical studies .

Synthetic Considerations: Compounds with complex substituents (e.g., imino-linked hydroxyphenyl groups) often require multi-step syntheses, impacting scalability . Allyl sulfanyl groups (e.g., ETHYL 3-(ALLYLSULFANYL)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE) enable orthogonal reactivity for post-synthetic modifications but may complicate purification .

Biological Activity

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate, with the CAS number 677028-32-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 246.30 g/mol

- Storage Conditions : Store in a dark place, sealed and dry, ideally at -20°C.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl (Boc) group suggests potential applications in peptide synthesis and drug development due to its protective role in amino acids.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory properties of similar compounds, providing insights into the potential activity of this compound.

Table 1: Inhibition Data for Related Compounds

| Compound | Target Enzyme | IC (µM) | Selectivity |

|---|---|---|---|

| Compound A | ADAMTS7 | 9.0 ± 1.0 | High |

| Compound B | ADAMTS5 | 110 ± 40 | Moderate |

| Methyl 3-((2-(Boc)amino)ethyl)propanoate | TBD | TBD | TBD |

Note: The IC values indicate the concentration required to inhibit 50% of enzyme activity. Data are presented as average ± SEM.

Case Studies

- Inhibition of Proteolytic Enzymes

-

Cancer Research

- Compounds with similar structures have been investigated for their effects on cancer cell proliferation and apoptosis. For instance, inhibitors targeting HSET (KIFC1), a kinesin involved in mitotic spindle formation, have shown promise in inducing multipolar spindle formation in cancer cells, leading to cell death . This highlights the potential for this compound in cancer treatment strategies.

Pharmacological Potential

Given its structure, this compound may exhibit various pharmacological activities:

- Antitumor Activity : Similar compounds have shown effectiveness in inhibiting tumor growth by targeting specific pathways involved in cell division.

- Anti-inflammatory Properties : The modulation of enzyme activity may lead to reduced inflammatory responses, which is beneficial in treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.